molecular formula C10H12O2 B8281374 2,3-Dihydrobenzofuran-3-ethanol

2,3-Dihydrobenzofuran-3-ethanol

Cat. No.: B8281374
M. Wt: 164.20 g/mol
InChI Key: REEHJKJSXIUBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-3-ethanol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C10H12O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2

InChI Key

REEHJKJSXIUBAG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred 0° C. solution of THF (~50 mL) containing LAH (0.86 g, 22.6 mmol) under N2 atmosphere was added dropwise a THF solution of ethyl 2,3-dihydrobenzo[1,2-b]furan-3-acetate (2.50 g, 11.3 mmol). After complete addition the reaction was allowed to warm to 22° C. and stand for two h. The reaction was cooled to 0° C. and treated sequentially with water (0.9 mL), 15% NaOH (0.9 mL), and water (2.7 mL). After stirring for 2 h the reaction was filtered through Celite and the filter cake washed with THF and Et2O. The organic filtrate was dried with anhydrous MgSO4, filtered, and concentrated in vacuo to afford a the title compound (1.85 g, >99%) as a yellow oil which was used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.9 mL
Type
solvent
Reaction Step Three
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.